(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride
Overview
Description
“(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 215.61 . It is a solid substance at room temperature and is typically stored at room temperature . The IUPAC name for this compound is "(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride” can be represented by the InChI code:1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H
. This indicates that the molecule consists of a pyrazole ring with a methyl group and a methanamine group attached to it . Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride” has a molecular weight of 111.145 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 219.8±15.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
- A study demonstrated the synthesis of novel pyrazole derivatives, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, under ambient temperature, which was characterized by various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).
Complex Formation and Coordination Chemistry
- Research on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands showed the formation of monomeric four-coordinated and five-coordinated complexes, demonstrating diverse geometries and potential applications in polymerization (Choi et al., 2015).
Potential Therapeutic Applications
- A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase and monoamine oxidase, indicating potential applications in treating Alzheimer's disease (Kumar et al., 2013).
Photocytotoxicity in Medicinal Chemistry
- Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed significant photocytotoxic properties, offering insights into potential medical applications, particularly in targeted cancer therapies (Basu et al., 2014).
Antimicrobial and Anticancer Research
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and exhibited notable antimicrobial and anticancer activities, highlighting the compound's potential in pharmaceutical development (Katariya et al., 2021).
Corrosion Inhibition
- Pyrazole derivatives were effective as corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting industrial applications in material science and engineering (Yadav et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(1-methylpyrazol-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-3-2-5(4-6)7-8;/h2-3H,4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQKVPYUNYWHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610078 | |
Record name | 1-(1-Methyl-1H-pyrazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride | |
CAS RN |
1185158-48-8 | |
Record name | 1-(1-Methyl-1H-pyrazol-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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